The synthesis of 2-Amino-3-(5-tert-butyl-3-(phosphonomethoxy)-4-isoxazolyl)propionic acid typically involves multi-step organic reactions. A common method includes the use of chiral amines in tandem reactions such as Ugi/Diels–Alder reactions to achieve the desired stereochemistry. For example, the synthesis may start from commercially available precursors, which undergo several transformations including oxidation and esterification to introduce the phosphonomethoxy group .
Key steps in the synthesis process include:
The molecular structure of 2-Amino-3-(5-tert-butyl-3-(phosphonomethoxy)-4-isoxazolyl)propionic acid can be described as follows:
The compound's three-dimensional conformation plays a crucial role in its interaction with glutamate receptors, influencing its biological activity .
The chemical reactivity of 2-Amino-3-(5-tert-butyl-3-(phosphonomethoxy)-4-isoxazolyl)propionic acid primarily involves its interactions with ionotropic glutamate receptors. The compound acts as a competitive antagonist at GluR1-4 receptors while showing partial agonistic behavior at GluR5. This dual action can lead to modulation of synaptic transmission and has implications for therapeutic applications in neurological disorders.
In laboratory settings, various assays are conducted to evaluate its binding affinity and efficacy at different receptor subtypes. Techniques such as radioligand binding assays and electrophysiological recordings are commonly employed to assess these interactions .
The mechanism of action for 2-Amino-3-(5-tert-butyl-3-(phosphonomethoxy)-4-isoxazolyl)propionic acid involves its binding to the ligand-binding domain of ionotropic glutamate receptors. Upon binding:
This action can lead to neuroprotective effects in conditions characterized by excessive glutamatergic activity, such as ischemia or neurodegenerative diseases .
The physical and chemical properties of 2-Amino-3-(5-tert-butyl-3-(phosphonomethoxy)-4-isoxazolyl)propionic acid include:
These properties are critical for its application in biological systems and influence its formulation for therapeutic use .
2-Amino-3-(5-tert-butyl-3-(phosphonomethoxy)-4-isoxazolyl)propionic acid has significant scientific applications, particularly in:
Research continues to explore its efficacy and safety profile as a candidate for drug development targeting excitatory amino acid receptors .
This compound belongs to the class of L-α-amino acids featuring an isoxazole ring substituted with a tert-butyl group and a phosphonomethoxy moiety. The systematic IUPAC name, (2S)-2-amino-3-[5-tert-butyl-3-(phosphonomethoxy)-1,2-oxazol-4-yl]propanoic acid, explicitly defines its stereochemistry at carbon C2 [2] [6]. The molecule is also recognized by multiple synonyms across chemical databases and research literature, reflecting its structural features and research applications. Key synonyms include:
Table 1: Nomenclature and Synonyms
Identifier Type | Designation |
---|---|
IUPAC Name | (2S)-2-amino-3-[5-tert-butyl-3-(phosphonomethoxy)-1,2-oxazol-4-yl]propanoic acid |
Common Research Codes | ATPO, (S)-ATPO |
Alternative Chemical Names | 3-[5-(2-Methyl-2-propanyl)-3-(phosphonomethoxy)-1,2-oxazol-4-yl]-L-alanine; 4-Isoxazolepropanoic acid, α-amino-5-(1,1-dimethylethyl)-3-(phosphonomethoxy)-, (αS)- |
CAS Registry Number | 252930-37-3 |
These designations are consistently documented in chemical registries including PubChem (CID: 447249), DrugBank (DB02347), and ChemSpider (ID: 394397) [1] [2] [3].
The compound has a defined molecular formula of C₁₁H₁₉N₂O₇P, corresponding to a monoisotopic mass of 322.092987484 Da and an average molecular weight of 322.25 g/mol [2] [5]. The structure integrates three key components:
Crucially, the α-carbon (C2) adopts exclusively the (S)-configuration, as specified by the chiral SMILES notation N[C@@H](C(O)=O)Cc1c(on1OCP(O)(O)=O)C(C)(C)C
[3] [6]. This stereochemistry is biologically significant, as it determines molecular recognition by glutamate receptors in the central nervous system [2].
Fig. 1: Structural Diagram
O=P(O)(O)-OCH₂ (CH₃)₃C \ / N——C—C(COOH)(NH₂)—CH₂ / \ O C
While experimental crystal structures of this specific compound are not publicly archived in the Protein Data Bank (PDB), its 3D conformation has been computationally modeled and validated through ligand-protein docking studies targeting kainate receptors [6] [8]. Key conformational insights include:
-O-CH₂-PO₃H₂
) exhibits rotational freedom, enabling adaptation within receptor binding pockets. Computational models (e.g., PDB Ligand ID AT1
) confirm that the molecule adopts a folded conformation in the bound state, with the phosphonate group forming salt bridges with basic residues and the isoxazole nitrogen coordinating via hydrogen bonds [6] [8].
Spectroscopic data for this compound, while partially predicted in silico, align with structural features typical of α-amino acids and phosphonate-containing heterocycles:
Nuclear Magnetic Resonance (NMR)
Predicted ¹H and ¹³C chemical shifts (admetSAR) indicate characteristic signals [2]:
Infrared (IR) Spectroscopy
Key absorption bands (theoretical) include [2] [4]:
Mass Spectrometry
High-resolution ESI-MS data (positive mode) reports the protonated ion [M+H
]⁺ at m/z 323.1003 (calc. 323.1008), with fragmentation patterns showing losses of t-Bu (∙C₄H₉, –57 Da), H₂PO₄ (–98 Da), and carboxylate (–COO, –45 Da) [2] [3].
Table 2: Summary of Spectroscopic Signatures
Technique | Key Assignments | Predicted/Experimental |
---|---|---|
¹H NMR | δ 1.3 (s, 9H, t-Bu); δ 3.4 (m, 2H, CH₂); δ 4.1 (d, 2H, OCH₂) | Predicted |
¹³C NMR | δ 175 (C=O); δ 170 (C3); δ 95–100 (C4); δ 35 (t-Bu C); δ 28 (t-Bu CH₃) | Predicted |
IR | 3100–2500 cm⁻¹ (br, OH); 1720 cm⁻¹ (C=O); 1250 cm⁻¹ (P=O); 1020 cm⁻¹ (P-O-C) | Predicted |
HRMS | [M+H]⁺ observed m/z 323.1003 (calc. 323.1008) | Experimental |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7